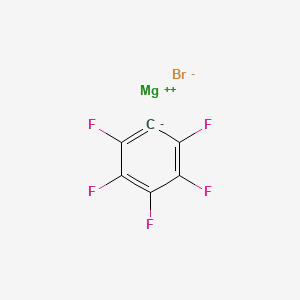
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol is an organic compound with the molecular formula C15H12Br2O2. This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms at the 2 and 7 positions, as well as a hydroxyethyl group at the 9 position. It is often used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol typically involves the bromination of fluorene derivatives. One common method involves the reaction of fluorene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions. The resulting dibromo derivative is then subjected to further reactions to introduce the hydroxyethyl group at the 9 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,7-Dibromo-9-(2-oxoethyl)fluoren-9-one.
Reduction: Formation of 2,7-Dihydro-9-(2-hydroxyethyl)fluoren-9-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways involved depend on the context of its application, such as its role in chemical synthesis or its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9-fluorenone: A similar compound with a carbonyl group instead of a hydroxyethyl group.
2,7-Dibromo-9,9-dimethylfluorene: A derivative with methyl groups at the 9 position.
2,7-Dibromo-9-phenylfluorene: A derivative with a phenyl group at the 9 position.
Uniqueness
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol is unique due to the presence of both bromine atoms and a hydroxyethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C15H12Br2O2 |
|---|---|
Peso molecular |
384.06 g/mol |
Nombre IUPAC |
2,7-dibromo-9-(2-hydroxyethyl)fluoren-9-ol |
InChI |
InChI=1S/C15H12Br2O2/c16-9-1-3-11-12-4-2-10(17)8-14(12)15(19,5-6-18)13(11)7-9/h1-4,7-8,18-19H,5-6H2 |
Clave InChI |
OIHXTLFSBSQLSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)

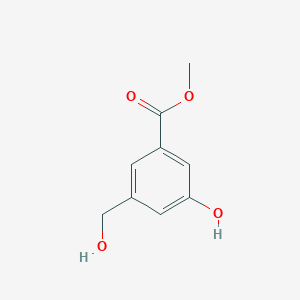
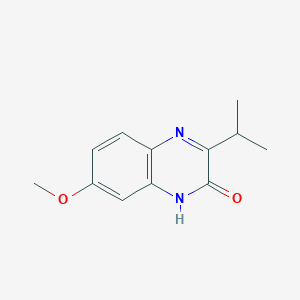
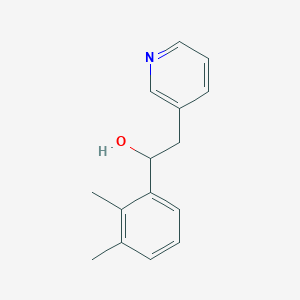
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide](/img/structure/B13874642.png)
![4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid](/img/structure/B13874643.png)

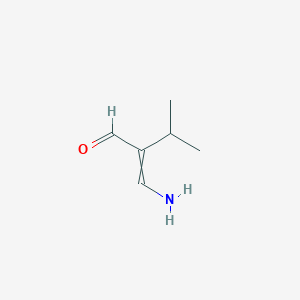
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine](/img/structure/B13874650.png)
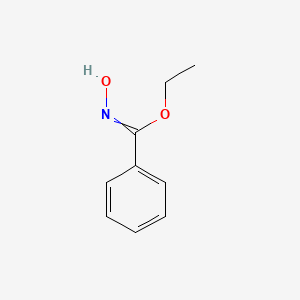
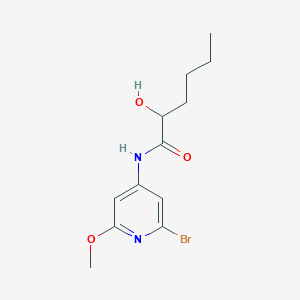
![Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate](/img/structure/B13874683.png)
